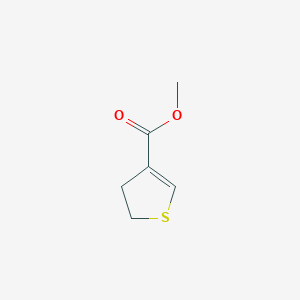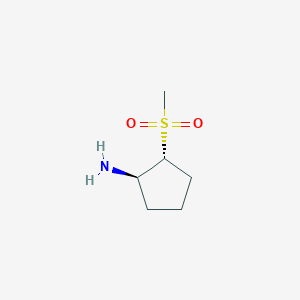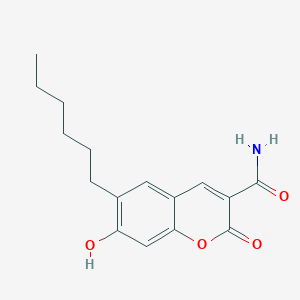
Methyl 2,3-dihydrothiophene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2,3-dihydrothiophene-4-carboxylate” is a chemical compound with the molecular formula C6H8O2S. It is related to the class of compounds known as thiophenes, which are aromatic compounds containing a ring of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a carboxylate group attached to the thiophene ring.Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 144.19. Further physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis Pathways and Chemical Reactions
Research on methyl 2,3-dihydrothiophene-4-carboxylate and its derivatives highlights their utility in various chemical synthesis pathways. For instance, Corral & Lissavetzky (1984) developed a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids using methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates. This method demonstrates the compound's flexibility in chemical transformations, yielding valuable derivatives in nearly quantitative yield (Corral & Lissavetzky, 1984). Similarly, Anklam, Lau, & Margaretha (1985) explored the photochemistry of related compounds, further indicating the potential of this compound derivatives in photochemical applications (Anklam, Lau, & Margaretha, 1985).
Antiviral Activity
In the realm of medicinal chemistry, Mayhoub et al. (2011) synthesized and tested analogues of methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate against yellow fever virus. Their work aimed at improving metabolic stability, therapeutic index, and antiviral potency, showcasing the compound's relevance in developing antiviral agents (Mayhoub et al., 2011).
Material Science and Functionalization
From a materials science perspective, Chen et al. (2016) utilized derivatives of methyl 3-aminothiophene-2-carboxylate for the functionalization of graphene oxide. This functionalization aimed at enhancing the sorption efficiencies for dyes and heavy metals, illustrating the compound's utility in environmental applications and nanomaterials engineering (Chen et al., 2016).
Photovoltaic Applications
Kim, Walker, Samuelson, & Kumar (2003) found that carboxylated polythiophenes, related to this compound, serve as alternative photosensitizers for nanocrystalline TiO2 photovoltaic cells. Their research demonstrates the compound's potential in renewable energy technologies, particularly in enhancing solar-to-electric energy conversion efficiency (Kim et al., 2003).
Orientations Futures
The future directions for research on “Methyl 2,3-dihydrothiophene-4-carboxylate” and related compounds could involve exploring their potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry . Further studies could also focus on developing more efficient synthesis methods for these compounds .
Propriétés
IUPAC Name |
methyl 2,3-dihydrothiophene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-8-6(7)5-2-3-9-4-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENAHRFMHLIZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/no-structure.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2956888.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)

![Methyl 3-[(but-2-ynoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)
![2-{[1-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B2956896.png)
![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)


